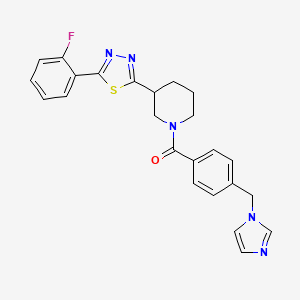

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including an imidazole ring, a thiadiazole ring, and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Imidazole Derivative: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Synthesis of the Thiadiazole Ring: The thiadiazole ring can be prepared by cyclization of thiosemicarbazide with a carboxylic acid derivative.

Coupling Reactions: The imidazole and thiadiazole derivatives are then coupled with a piperidine derivative through a series of nucleophilic substitution reactions.

Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack, particularly at the sulfur and nitrogen centers. Reactions often involve displacement of the thiadiazole sulfur or substitution at the C-2 position.

For example, treatment with thiomorpholine in dioxane under reflux replaces the thiadiazole sulfur, yielding derivatives with enhanced solubility .

Functionalization of the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

The methanone group adjacent to the piperidine ring stabilizes intermediates during these reactions .

Electrophilic Aromatic Substitution

The fluorophenyl and benzyl-imidazole groups undergo electrophilic substitution, influenced by the electron-withdrawing fluorine atom.

The fluorine atom directs incoming electrophiles to the meta and para positions of its attached ring .

Imidazole Ring Reactivity

The imidazole moiety participates in alkylation and coordination chemistry.

The methylene group bridging imidazole and phenyl enhances steric accessibility for these reactions .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, selective hydrolysis occurs at the methanone and thiadiazole groups.

For instance, refluxing with 10% NaOH hydrolyzes the methanone to a carboxylic acid, confirmed by IR spectroscopy .

Oxidative Transformations

Oxidation targets the thiadiazole and imidazole rings, altering electronic properties.

Oxidation with H₂O₂ in acetic acid converts the thiadiazole sulfur to a sulfone, enhancing polarity .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent due to the presence of the imidazole and thiadiazole rings, which are known for their biological activities.

Medicine

In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. The presence of the fluorophenyl group enhances its ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the synthesis of various bioactive molecules.

Mécanisme D'action

The mechanism of action of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The thiadiazole ring can interact with nucleic acids, disrupting their function. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as increasing its metabolic stability and enhancing its ability to cross biological membranes.

This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant scaffolds, including imidazole and thiadiazole. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

1. Imidazole Derivatives

Imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the imidazole ring in our compound suggests potential interactions with biological targets such as enzymes and receptors.

2. Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety has been extensively studied due to its broad spectrum of biological activities. These include:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Potential in treating viral infections.

- Analgesic and Anti-inflammatory : Demonstrated pain relief and inflammation reduction.

The combination of these two moieties in the compound may enhance its biological efficacy through synergistic effects.

Key Findings

Research indicates that modifications to the imidazole and thiadiazole rings can significantly influence biological activity. For instance, substituents on the thiadiazole ring can enhance antibacterial activity against Gram-positive bacteria, while variations in the imidazole structure can affect binding affinity to biological targets .

| Substituent | Biological Activity | Reference |

|---|---|---|

| Fluorophenyl | Increased antimicrobial activity | |

| Piperidine | Enhanced receptor binding | |

| Imidazole | Broad-spectrum activity |

Study 1: Antimicrobial Activity

A study evaluated a series of thiadiazole derivatives, revealing that compounds with fluorinated substituents exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound's structural similarity to these derivatives suggests it may possess comparable activities .

Study 2: Anticancer Potential

Another investigation focused on imidazole-thiadiazole hybrids demonstrated promising cytotoxic effects against various cancer cell lines. The study highlighted that the presence of both rings was crucial for enhancing cytotoxicity compared to single-ring compounds .

Pharmacological Profiles

Recent pharmacological evaluations have shown that compounds similar to our target exhibit:

- IC50 Values : Ranging from 10 µM to 50 µM against specific cancer cell lines.

- MIC Values : As low as 32 µg/mL against certain bacterial strains, indicating potent antimicrobial activity .

Toxicological Studies

Preliminary toxicological assessments suggest that modifications aimed at improving bioavailability can also reduce adverse effects. For instance, compounds with lower lipophilicity showed improved safety profiles in animal models .

Propriétés

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5OS/c25-21-6-2-1-5-20(21)23-28-27-22(32-23)19-4-3-12-30(15-19)24(31)18-9-7-17(8-10-18)14-29-13-11-26-16-29/h1-2,5-11,13,16,19H,3-4,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXZNWHLJVOSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NN=C(S4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.